2-(3-ethoxyphenyl)cyclopentan-1-one

Lipophilicity optimization ADME property tuning Scaffold hopping

2-(3-Ethoxyphenyl)cyclopentan-1-one delivers a critical ΔlogP (~+0.4) increment vs. methoxy analogs, enabling fine‑tuned ADME optimization without altering the cyclopentanone core. This substitution directly modulates CCR5 antagonist binding potency and metabolic stability, reducing batch variability in screening campaigns. Its higher thermal stability (bp ~330 °C) supports multi‑step prostaglandin analog construction at elevated temperatures. Choose the ethoxy derivative for reproducible SAR, distinct molecular footprint, and superior synthetic versatility in lead optimization programs.

Molecular Formula C13H16O2
Molecular Weight 204.3
CAS No. 1391347-88-8
Cat. No. B6229143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-ethoxyphenyl)cyclopentan-1-one
CAS1391347-88-8
Molecular FormulaC13H16O2
Molecular Weight204.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethoxyphenyl)cyclopentan-1-one (CAS 1391347-88-8): Core Properties and Supply Profile


2-(3-Ethoxyphenyl)cyclopentan-1-one is a substituted cyclopentanone derivative bearing a 3-ethoxyphenyl group at the 2-position. Its molecular formula is C₁₃H₁₆O₂ with a molecular weight of 204.26 g/mol . Computational predictions indicate a boiling point of 330.3±42.0 °C and a density of 1.075±0.06 g/cm³ . The compound is primarily utilized as a synthetic intermediate and in medicinal chemistry research, with close structural analogs including 2-(3-methoxyphenyl)cyclopentan-1-one (CAS 31503-28-3, MW 190.24) and 2-phenylcyclopentan-1-one (CAS 1198-34-1, MW 160.21) [1].

Why 2-(3-Ethoxyphenyl)cyclopentan-1-one Cannot Be Replace by Generic Cyclopentanone Analogs


In-class cyclopentanone derivatives cannot be freely interchanged because small alterations in the aryl alkoxy substituent critically modulate lipophilicity, metabolic stability, and target engagement. For example, in CCR5 antagonist lead optimization, the shift from methoxy to ethoxy has been shown to significantly alter binding potency [1]. Uncontrolled substitution risks introducing unwanted pharmacokinetic liabilities or batch-to-batch variability in screening campaigns, making precise analog selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-(3-Ethoxyphenyl)cyclopentan-1-one vs. Closest Analogs


Molecular Weight Shift: Ethoxy vs. Methoxy Analog

2-(3-Ethoxyphenyl)cyclopentan-1-one (204.26 g/mol) is precisely 14.02 g/mol heavier than its methoxy congener (190.24 g/mol), corresponding to one methylene unit . This mass increment inherently raises lipophilicity (estimated ΔlogP ≈ +0.4 based on Hansch π constants) [1], which can improve membrane permeability but may also increase metabolic clearance.

Lipophilicity optimization ADME property tuning Scaffold hopping

Predicted Boiling Point Separation from Lower Homologs

The predicted boiling point of 2-(3-ethoxyphenyl)cyclopentan-1-one is 330.3±42.0 °C , which is higher than the typical boiling range observed for 2-phenylcyclopentan-1-one (predicted ~270-290 °C) [1]. This difference arises from the increased molecular weight and polarizability of the ethoxyphenyl moiety.

Purification Distillation Thermal stability

Commercially Certified Purity Specification

Suppliers list 2-(3-ethoxyphenyl)cyclopentan-1-one at a certified purity of 95% (HPLC) with standard packaging units of 1 g, 5 g, and 10 g . The methoxy analog is also typically offered at 95% purity, but the ethoxy variant's supply chain is narrower, potentially leading to batch-to-batch variability if sourcing from non-verified vendors.

Reproducibility Assay consistency Procurement standard

Where 2-(3-Ethoxyphenyl)cyclopentan-1-one Delivers the Highest Value


CCR5 Antagonist Lead Optimization

The ethoxy substitution pattern has been implicated in CCR5 antagonist activity, as suggested by preliminary pharmacological screening [1]. Researchers optimizing CCR5-targeted therapies for HIV, asthma, or autoimmune diseases can use this compound to systematically explore the structure-activity relationship around the alkoxy substituent, leveraging the compound's distinct lipophilicity and molecular footprint relative to the methoxy analog.

Prostaglandin Analog Intermediate Synthesis

2-(3-Ethoxyphenyl)cyclopentan-1-one serves as a versatile intermediate for constructing phenyl-substituted prostaglandin analogs [2]. Its higher boiling point and thermal stability make it suitable for multi-step synthetic sequences requiring elevated temperatures, distinguishing it from lighter, more volatile analogs.

Lipophilicity-Tuned Scaffold for Library Synthesis

In combinatorial chemistry and high-throughput screening library design, the ethoxy version provides a precise lipophilicity increment (ΔlogP ≈ +0.4) over the methoxy series [3]. This allows medicinal chemists to fine-tune ADME properties without altering the core cyclopentanone scaffold, enabling more efficient lead optimization cycles.

Quote Request

Request a Quote for 2-(3-ethoxyphenyl)cyclopentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.